
3-Phényl-3-(trifluorométhyl)-3H-diazirine
Vue d'ensemble
Description
3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TFMD) is a member of the diazirine family of compounds and is a colorless, volatile, and thermally stable liquid. It is an important intermediate in organic synthesis, and has been used in a wide range of applications, including photochemical reactions, photochemically driven synthesis, and photochemical imaging. TFMD is also used in the study of reaction mechanisms, as well as in the development of new drugs, materials, and catalysts.
Applications De Recherche Scientifique
Produits pharmaceutiques et agrochimiques
Le groupe trifluorométhyle, présent dans le « 3-Phényl-3-(trifluorométhyl)-3H-diazirine », joue un rôle de plus en plus important dans les produits pharmaceutiques et agrochimiques . La trifluorométhylation des intermédiaires radicalaires centrés sur le carbone est un processus clé dans la synthèse de nombreux composés pharmaceutiques et agrochimiques .
Science des matériaux
Dans le domaine de la science des matériaux, le groupe trifluorométhyle est également d'une importance significative . Il peut contribuer aux propriétés des matériaux, telles que leur stabilité, leur réactivité et leurs caractéristiques électroniques .
Trifluorométhylation radicalaire
« this compound » peut être utilisé dans le processus de trifluorométhylation radicalaire . Ce processus implique l'addition d'un groupe trifluorométhyle à un intermédiaire radicalaire centré sur le carbone .
Synthèse des éthers aromatiques
Le composé peut être impliqué dans la synthèse des éthers aromatiques . Par exemple, il peut remplacer l'hydrogène du groupe hydroxy phénolique dans le 4-trifluorométhylphénol .
Propriétés d'électroluminescence
« this compound » peut être utilisé dans l'étude des propriétés d'électroluminescence . Il peut faire partie du mélange utilisé dans la synthèse de précurseurs pertinents
Safety and Hazards
Mécanisme D'action
Target of Action
3-Phenyl-3-(trifluoromethyl)-3H-diazirine is a derivative of fluoxetine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of fluoxetine and its derivatives is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron . By inhibiting SERT, these compounds increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Mode of Action
3-Phenyl-3-(trifluoromethyl)-3H-diazirine, like fluoxetine, binds to the serotonin transporter, blocking the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can then bind to post-synaptic serotonin receptors. The enhanced activation of these receptors leads to the various therapeutic effects of the compound .
Biochemical Pathways
The primary biochemical pathway affected by 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound affects the regulation of mood, appetite, sleep, and other functions that are controlled by serotonin .
Pharmacokinetics
Fluoxetine, a related compound, is well-absorbed after oral administration, with a bioavailability of 60-80% . It is extensively bound to plasma proteins and is metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of fluoxetine is 1-3 days after acute administration and 4-6 days after chronic administration . It is excreted in the urine (80%) and feces (15%) .
Result of Action
The result of the action of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine is an increase in serotonergic neurotransmission. This can lead to various effects, depending on the specific serotonin receptors that are activated in different parts of the brain .
Action Environment
The action of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the presence of certain foods or other drugs can affect the metabolism of the compound, potentially leading to drug-drug interactions .
Analyse Biochimique
Biochemical Properties
3-Phenyl-3-(trifluoromethyl)-3H-diazirine plays a role in biochemical reactions, particularly in the process of trifluoromethylation . It interacts with enzymes, proteins, and other biomolecules, enhancing electron mobility and improving the balance of charge injection and transfer .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to the overall biochemical reaction process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine can change over time. The compound exhibits high thermal stability and proper frontier-energy levels, making it suitable for various applications . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
3-Phenyl-3-(trifluoromethyl)-3H-diazirine is involved in several metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-phenyl-3-(trifluoromethyl)diazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEVBKYJNFWMPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455765 | |
| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73899-14-6 | |
| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-3-(trifluoromethyl)-3H-diazirine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


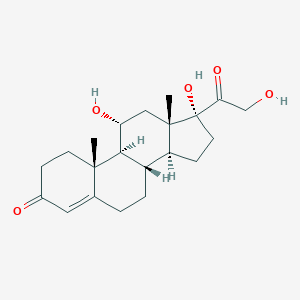
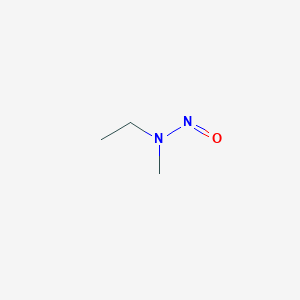


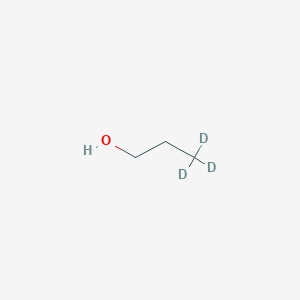
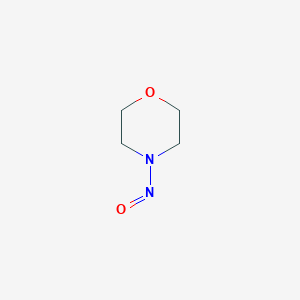

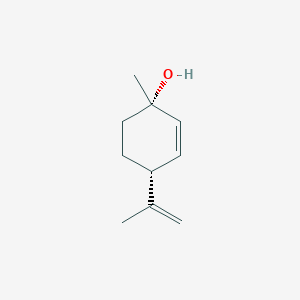
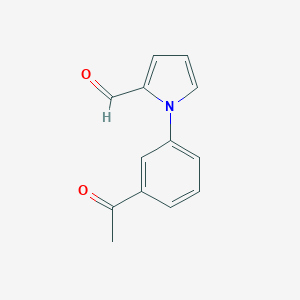

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)

![9,10-Dihydrobenzo[a]pyrene](/img/structure/B121272.png)
![2-[2,5-Bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(chloromethyl)oxane-3,4,5-triol](/img/structure/B121276.png)
